molecular formula C17H13ClN4S B12011643 5-(4-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(4-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12011643
M. Wt: 340.8 g/mol
InChI Key: SNYLSSXZGDASSB-MZBBQUMVSA-N
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Description

“5-(4-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

    Thiolation: The thiol group is introduced by reacting the intermediate compound with thiolating agents such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.

    Substitution: Various substitution reactions can occur at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Reduced Triazoles: Formed from the reduction of the triazole ring.

    Substituted Derivatives: Formed from substitution reactions at various positions on the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of “5-(4-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol” involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The phenyl and chlorophenyl groups may enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simpler structure.

    Fluconazole: A triazole antifungal agent with a similar triazole ring.

    Voriconazole: Another triazole antifungal with structural similarities.

Uniqueness

“5-(4-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol” is unique due to the presence of both chlorophenyl and phenylpropenylidene groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H13ClN4S/c18-15-10-8-14(9-11-15)16-20-21-17(23)22(16)19-12-4-7-13-5-2-1-3-6-13/h1-12H,(H,21,23)/b7-4+,19-12+

InChI Key

SNYLSSXZGDASSB-MZBBQUMVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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